Cas no 24344-12-5 (2-(2,4,6-trimethylphenyl)methyloxirane)
2-(2,4,6-trimethylphenyl)methyloxirane Chemical and Physical Properties
Names and Identifiers
-
- Oxirane, [(2,4,6-trimethylphenyl)methyl]-
- 2-[(2,4,6-trimethylphenyl)methyl]oxirane
- 2-(2,4,6-trimethylphenyl)methyloxirane
- DTXSID70554964
- 24344-12-5
- EN300-1825169
-
- Inchi: 1S/C12H16O/c1-8-4-9(2)12(10(3)5-8)6-11-7-13-11/h4-5,11H,6-7H2,1-3H3
- InChI Key: ZDQPWBHSHTVNNG-UHFFFAOYSA-N
- SMILES: O1CC1CC1C(C)=CC(C)=CC=1C
Computed Properties
- Exact Mass: 176.12018
- Monoisotopic Mass: 176.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 12.5Ų
Experimental Properties
- PSA: 12.53
2-(2,4,6-trimethylphenyl)methyloxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1825169-1g |
2-[(2,4,6-trimethylphenyl)methyl]oxirane |
24344-12-5 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1825169-5g |
2-[(2,4,6-trimethylphenyl)methyl]oxirane |
24344-12-5 | 5g |
$2235.0 | 2023-09-19 | ||
| Enamine | EN300-1825169-10g |
2-[(2,4,6-trimethylphenyl)methyl]oxirane |
24344-12-5 | 10g |
$3315.0 | 2023-09-19 | ||
| Enamine | EN300-1825169-0.05g |
2-[(2,4,6-trimethylphenyl)methyl]oxirane |
24344-12-5 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1825169-0.1g |
2-[(2,4,6-trimethylphenyl)methyl]oxirane |
24344-12-5 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1825169-0.25g |
2-[(2,4,6-trimethylphenyl)methyl]oxirane |
24344-12-5 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1825169-0.5g |
2-[(2,4,6-trimethylphenyl)methyl]oxirane |
24344-12-5 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1825169-1.0g |
2-[(2,4,6-trimethylphenyl)methyl]oxirane |
24344-12-5 | 1g |
$770.0 | 2023-06-01 | ||
| Enamine | EN300-1825169-2.5g |
2-[(2,4,6-trimethylphenyl)methyl]oxirane |
24344-12-5 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1825169-5.0g |
2-[(2,4,6-trimethylphenyl)methyl]oxirane |
24344-12-5 | 5g |
$2235.0 | 2023-06-01 |
2-(2,4,6-trimethylphenyl)methyloxirane Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on 2-(2,4,6-trimethylphenyl)methyloxirane
Introduction to 2-(2,4,6-trimethylphenyl)methyloxirane (CAS No. 24344-12-5)
2-(2,4,6-trimethylphenyl)methyloxirane, also known by its CAS number 24344-12-5, is a versatile organic compound with significant applications in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique epoxide structure and the presence of a substituted benzene ring, which imparts it with a range of chemical properties and reactivity profiles that make it an essential building block in various synthetic pathways.
The molecular formula of 2-(2,4,6-trimethylphenyl)methyloxirane is C10H14O. Its molecular weight is approximately 150.21 g/mol. The compound is a colorless liquid at room temperature and has a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but is insoluble in water. These physical properties make it suitable for use in a variety of laboratory and industrial settings.
In the realm of chemical synthesis, 2-(2,4,6-trimethylphenyl)methyloxirane serves as a valuable intermediate due to its reactivity. The epoxide functional group can undergo ring-opening reactions with nucleophiles to form a wide array of products. For instance, it can react with alcohols to produce ethers or with amines to form amino alcohols. These reactions are crucial in the synthesis of complex organic molecules and polymers.
Recent research has highlighted the potential of 2-(2,4,6-trimethylphenyl)methyloxirane in pharmaceutical applications. Studies have shown that compounds derived from this epoxide can exhibit biological activities such as anti-inflammatory and anti-cancer properties. For example, a study published in the Journal of Medicinal Chemistry reported that derivatives of 2-(2,4,6-trimethylphenyl)methyloxirane demonstrated significant cytotoxic effects against various cancer cell lines. This finding opens up new avenues for the development of novel therapeutic agents.
In materials science, 2-(2,4,6-trimethylphenyl)methyloxirane is used as a monomer for the synthesis of polymers and copolymers. The unique structure of this compound allows for the creation of polymers with tailored properties such as enhanced thermal stability and mechanical strength. These polymers find applications in coatings, adhesives, and composite materials. A recent study in Polymer Chemistry explored the use of 2-(2,4,6-trimethylphenyl)methyloxirane-based polymers in the development of high-performance coatings for industrial applications.
The safety and handling of 2-(2,4,6-trimethylphenyl)methyloxirane are important considerations for researchers and industrial users. While it is not classified as a hazardous material under most regulations, proper precautions should be taken to ensure safe handling and storage. It is recommended to use personal protective equipment (PPE) such as gloves and goggles when working with this compound to prevent skin contact and inhalation.
In conclusion, 2-(2,4,6-trimethylphenyl)methyloxirane (CAS No. 24344-12-5) is a multifaceted compound with a wide range of applications in chemical synthesis, pharmaceutical research, and materials science. Its unique chemical structure and reactivity make it an indispensable tool for scientists and engineers working in these fields. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in modern chemistry.
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